molecular formula C25H31NO6 B12199286 (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12199286
M. Wt: 441.5 g/mol
InChI Key: HASGYEPKNZDRBL-QRVIBDJDSA-N
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Description

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a trimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the hydroxy group and the trimethoxybenzylidene moiety. The final step involves the addition of the dipropylamino group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene
  • 2-Methoxyphenyl isocyanate

Uniqueness

What sets (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H31NO6/c1-6-10-26(11-7-2)15-18-19(27)9-8-17-24(28)23(32-25(17)18)13-16-12-21(30-4)22(31-5)14-20(16)29-3/h8-9,12-14,27H,6-7,10-11,15H2,1-5H3/b23-13-

InChI Key

HASGYEPKNZDRBL-QRVIBDJDSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3OC)OC)OC)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3OC)OC)OC)C2=O)O

Origin of Product

United States

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